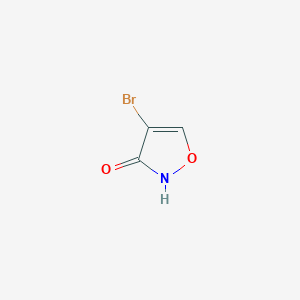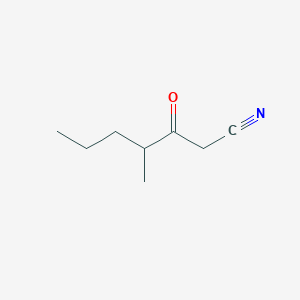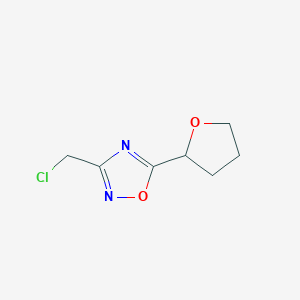
4-Bromo-1,2-oxazol-3-ol
Vue d'ensemble
Description
4-Bromo-1,2-oxazol-3-ol is a heterocyclic organic compound . It has a molecular weight of 163.96 and is solid in its physical form .
Molecular Structure Analysis
The IUPAC name for 4-Bromo-1,2-oxazol-3-ol is 4-bromo-3-isoxazolol . The InChI code for this compound is 1S/C3H2BrNO2/c4-2-1-7-5-3(2)6/h1H, (H,5,6) .Chemical Reactions Analysis
Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities . Oxazoline displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers, and so on .Physical And Chemical Properties Analysis
4-Bromo-1,2-oxazol-3-ol has a molecular weight of 163.96 . It is solid in its physical form .Applications De Recherche Scientifique
Novel Triazole Derivatives and Their Potential Uses
Triazoles, including those derived from 4-Bromo-1,2-oxazol-3-ol, exhibit a broad range of biological activities due to their heterocyclic structure, which allows for several structural variations. They have been studied for their anti-inflammatory, antimicrobial, antitumoral, and antiviral properties, among others. The synthesis of novel triazole derivatives from 4-Bromo-1,2-oxazol-3-ol could contribute significantly to the development of new drugs for various diseases. The search for efficient synthesis methods that consider green chemistry principles is also of great interest in this area (Ferreira et al., 2013).
Development of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazole derivatives, which can be synthesized from 4-Bromo-1,2-oxazol-3-ol, are known for their wide array of bioactivities. Research in this area has been significant, with these derivatives being used in the treatment of various conditions, showcasing the compound's value in medicinal chemistry. The structural feature of the 1,3,4-oxadiazole ring facilitates effective binding with enzymes and receptors, making it a key focus for the development of new therapeutic agents (Verma et al., 2019).
Photocatalytic Applications
The use of 4-Bromo-1,2-oxazol-3-ol derived compounds in photocatalysis, particularly in water splitting for hydrogen production, has been a subject of interest. These compounds are part of the exploration for efficient photocatalyst materials that can harness solar energy for sustainable and green fuel production. The structural properties of 4-Bromo-1,2-oxazol-3-ol derivatives make them suitable candidates for such applications, contributing to the advancement of renewable energy technologies (Wen et al., 2017).
Metal-Ion Sensing
Compounds synthesized from 4-Bromo-1,2-oxazol-3-ol have shown potential in the development of chemosensors for metal ions. These sensors are crucial for environmental monitoring and industrial processes where the detection and quantification of specific metal ions are required. The unique properties of 4-Bromo-1,2-oxazol-3-ol derivatives, including their photoluminescence and stability, make them excellent candidates for sensing applications, providing new avenues for analytical chemistry (Sharma et al., 2022).
Orientations Futures
Oxazoline, a related compound, has gained much recognition in synthetic organic chemistry . As a result, plentiful investigations ensued on oxazoline synthesis and are still continuing . This suggests that research on 4-Bromo-1,2-oxazol-3-ol and related compounds may continue to be a significant area of interest in the future.
Propriétés
IUPAC Name |
4-bromo-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNO2/c4-2-1-7-5-3(2)6/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYDUNFWOVFVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NO1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1,2-oxazol-3-ol | |
CAS RN |
31561-94-1 | |
| Record name | 4-bromo-1,2-oxazol-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B1521287.png)
![N-{1-[4-(benzyloxy)-3-methoxyphenyl]ethylidene}hydroxylamine](/img/structure/B1521288.png)
![3-Methyl-1-[3-(oxolan-2-ylmethyl)-1,2,4-oxadiazol-5-yl]butan-1-amine](/img/structure/B1521289.png)

![3-[3-(Thiophen-2-yl)propyl]-1,2-oxazol-5-amine](/img/structure/B1521291.png)






![Ethyl [4-(1-aminoethyl)-2-methoxyphenoxy]acetate hydrochloride](/img/structure/B1521305.png)
